molecular formula C15H12ClN3O B2987616 N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide CAS No. 338410-53-0

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide

Cat. No. B2987616
M. Wt: 285.73
InChI Key: OMGSKWIWBJWNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a chemical compound. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 . It is a solid substance .


Physical And Chemical Properties Analysis

“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a solid substance . It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide derivatives have been explored for their potential applications in scientific research. A study by Sethi et al. (2018) focused on the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, utilizing the Mannich reaction, which is known for its versatility in organic synthesis. These derivatives were evaluated for their anti-inflammatory and antimicrobial potential, showing significant biological activities. The structures of these compounds were elucidated using spectral and analytical techniques, highlighting the importance of the benzimidazole pharmacophore in drug discovery (Sethi, Jain, Arora, Saini, & Jain, 2018).

Molecular Docking and Biological Activity

Molecular docking studies have been instrumental in understanding the interaction of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide derivatives with biological targets. In the same study by Sethi et al. (2018), in silico studies were carried out to define the interaction of these compounds with the COX-2 enzyme and microbial proteins. The results showed that certain derivatives exhibited significant anti-inflammatory effects and antimicrobial efficacy, suggesting their potential as lead compounds for designing more potent agents (Sethi et al., 2018).

Anticancer Potential

Another study focused on the synthesis of Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, which were evaluated for their potential anticancer properties. These complexes were characterized using various physico-chemical techniques, and their structures were elucidated, revealing a square-planar geometry around the metallic center. The complexes showed cytotoxicity against various cancer cell lines, including breast cancer (MCF7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), suggesting their potential as anticancer compounds (Ghani & Mansour, 2011).

Selective Neuropeptide Y Y1 Receptor Antagonists

Benzimidazole derivatives have also been explored for their potential as selective neuropeptide Y Y1 receptor antagonists, with the aim of developing antiobesity drugs. A series of novel benzimidazoles substituted with various piperidinylalkyl groups were synthesized and evaluated for their affinity for the Y1 receptor. Among these, certain derivatives demonstrated high potency and selectivity, providing insights into the development of new therapeutic agents for obesity (Zarrinmayeh et al., 1998).

Future Directions

The future directions for “N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” and similar compounds could involve further studies on their potential as allosteric activators of human glucokinase (GK), which is significant for the therapy of type-2 diabetes (T2D) .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGSKWIWBJWNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide

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